3-(Boc-Amino)-3-phenylpropionic acid

Description

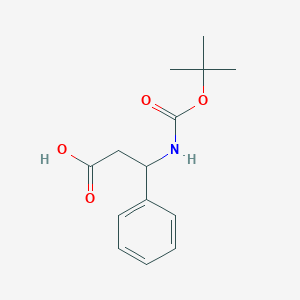

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNQFJPZRTURSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373558 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14676-01-8 | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14676-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-3-(Boc-Amino)-3-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the synthesis of (S)-3-(Boc-Amino)-3-phenylpropionic acid, a valuable chiral building block in the development of peptide-based therapeutics and other neurologically active compounds.[1] The tert-butyloxycarbonyl (Boc) protecting group offers excellent control over synthetic pathways due to its stability in various conditions and its straightforward removal under acidic conditions.[1]

Chemical Properties and Data

A summary of the key chemical identifiers and physical properties for (S)-3-(Boc-Amino)-3-phenylpropionic acid is presented below.

| Property | Value |

| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid[2] |

| CAS Number | 103365-47-5[2] |

| Molecular Formula | C₁₄H₁₉NO₄[2] |

| Molecular Weight | 265.31 g/mol [3] |

| Appearance | White to off-white powder[4] |

| Purity | ≥94.0%[4] |

Synthesis Protocol

The following protocol is adapted from a well-established procedure for the Boc protection of amino acids and is suitable for the synthesis of (S)-3-(Boc-Amino)-3-phenylpropionic acid.[5]

Experimental Workflow

Caption: Overall workflow for the synthesis of (S)-3-(Boc-Amino)-3-phenylpropionic acid.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| (S)-3-Amino-3-phenylpropionic acid | 165.19 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 |

| Sodium hydroxide (NaOH) | 40.00 | 1.5 - 2.0 |

| 1,4-Dioxane | - | - |

| Water (deionized) | - | - |

| Pentane | - | - |

| Potassium hydrogen sulfate (KHSO₄) | - | As needed |

| Ethyl acetate | - | - |

| Brine (saturated NaCl solution) | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - |

| Hexane | - | - |

Procedure

-

Dissolution: In a suitable reaction vessel, dissolve (S)-3-amino-3-phenylpropionic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium hydroxide (1.5 eq) and stir until the amino acid is completely dissolved.[6]

-

Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0°C.[6] Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

-

Work-up:

-

Extract the reaction mixture twice with pentane to remove any unreacted Boc₂O and other nonpolar impurities.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of a cold aqueous solution of potassium hydrogen sulfate.

-

Extract the acidified aqueous layer three times with ethyl acetate.[6]

-

Combine the organic layers and wash with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

-

-

Purification:

-

The resulting crude product, often an oil or a solid, can be purified by crystallization. Add hexane to the crude product and stir. The product should precipitate as a white solid.[5]

-

Collect the solid by filtration, wash with cold hexane, and dry under vacuum to yield the pure (S)-3-(Boc-Amino)-3-phenylpropionic acid.

-

Characterization and Quality Control

The identity and purity of the synthesized (S)-3-(Boc-Amino)-3-phenylpropionic acid should be confirmed using standard analytical techniques.

Logical Flow for Product Characterization

Caption: Analytical workflow for product characterization.

Expected Analytical Data

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the phenyl protons, the protons on the propionic acid backbone, and the nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all 14 carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, and the aliphatic carbons.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 265.31 g/mol .

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the product, a chiral HPLC method should be employed. A teicoplanin-based chiral stationary phase, such as an Astec CHIROBIOTIC T column, has been shown to be effective for the separation of amino acid enantiomers.[7] The mobile phase typically consists of a mixture of water, methanol, and a small amount of acid (e.g., formic acid). The goal is to achieve baseline separation of the (S) and (R) enantiomers to quantify the enantiomeric excess (ee) of the synthesized product.

References

- 1. benchchem.com [benchchem.com]

- 2. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Boc-L-phenylalanine | 13734-34-4 | FB18956 | Biosynth [biosynth.com]

- 4. (S)-3-(Boc-amino)-3-phenylpropionic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

3-(Boc-Amino)-3-phenylpropionic acid CAS number and properties

An In-depth Technical Guide to 3-(Boc-Amino)-3-phenylpropionic acid

Introduction

This compound is a protected, non-proteinogenic β-amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances the compound's stability and solubility, making it an essential building block in synthetic organic chemistry.[1][2] It is widely utilized as a key intermediate in the synthesis of peptides, peptidomimetics, and more complex molecules for pharmaceutical and biochemical research.[1][3] Its applications are particularly prominent in drug development, where it serves as a versatile scaffold for creating novel therapeutics, including potential treatments for neurological disorders and cancer.[1][2][4] The phenyl group and the chiral center at the C3 position allow for the introduction of specific structural conformations, which is crucial for designing molecules with high biological activity and specificity.[2][3] This compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each with distinct applications.

Chemical and Physical Properties

The properties of this compound can vary slightly depending on its stereoisomeric form. The data for the racemic mixture (DL), the (S)-enantiomer, and the (R)-enantiomer are summarized below.

Chemical Identifiers

| Identifier | Racemic (DL) | (S)-Enantiomer | (R)-Enantiomer |

| CAS Number | 14676-01-8[][6][7] | 103365-47-5[8][9] | 161024-80-2[10][11] |

| Molecular Formula | C₁₄H₁₉NO₄[1][][6] | C₁₄H₁₉NO₄[2][9] | C₁₄H₁₉NO₄[11] |

| Molecular Weight | 265.30 g/mol [][6][7] | 265.31 g/mol [2] | 265.31 g/mol [11] |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid[][7] | (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate[8] | (R)-3-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid[12] |

| InChI Key | JTNQFJPZRTURSI-UHFFFAOYSA-N[] | JTNQFJPZRTURSI-NSHDSACASA-N[9] | JTNQFJPZRTURSI-LLVKDONJSA-N[10] |

| Synonyms | BOC-DL-3-PHENYL-3-AMINO-PROPIONIC ACID, DL-N-BOC-BETA-PHENYLALANINE[6] | BOC-(S)-3-AMINO-3-PHENYLPROPIONIC ACID, (S)-N-BOC-BETA-PHENYL-BETA-ALANINE[9] | BOC-R-3-AMINO-3-PHENYLPROPIONIC ACID, (R)-N-BOC-3-AMINO-3-PHENYLPROPANOIC ACID[10][11] |

Physical Properties

| Property | Racemic (DL) | (S)-Enantiomer | (R)-Enantiomer |

| Appearance | White to off-white powder or crystals[1][][6] | White to off-white powder[8] | White powder[10] |

| Melting Point | 186 °C[][6][13] | 122.9 °C[9] | 123.4 °C[11] |

| Boiling Point | ~423.2 °C at 760 mmHg[] | ~408.5 °C (rough estimate)[9] | ~408.5 °C (rough estimate)[11] |

| Density | ~1.158 g/cm³[][6][13] | ~1.136 g/cm³ (rough estimate)[9] | ~1.136 g/cm³ (rough estimate)[11] |

| pKa | 4.32 ± 0.10 (Predicted)[6][14] | Not available | Not available |

| Storage Temperature | Room Temperature, Sealed in dry[6][13][14] | 2 - 8 °C[2] | Room Temperature, Sealed in dry[11] |

Safety and Handling

Safety data for this compound indicates that it is an irritant. Standard laboratory safety protocols should be followed when handling this compound.

| Category | GHS Information |

| Pictogram(s) | Warning[7][15] |

| Hazard Statements | H315 : Causes skin irritation.[7][15]H319 : Causes serious eye irritation.[7][15]H335 : May cause respiratory irritation.[7][15] |

| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[7][15]P280 : Wear protective gloves/protective clothing/eye protection/face protection.[7][15]P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[7][15]P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][15]P405 : Store locked up.[7][15]P501 : Dispose of contents/container to an approved waste disposal plant.[7][15] |

Experimental Protocols

Synthesis of this compound

A representative synthesis involves the reaction of 3-amino-3-phenylpropionic acid with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

3-Amino-3-phenylpropionic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl) or Citric acid solution

-

Magnesium sulfate (MgSO₄)

-

Stir plate and stir bar

-

Reaction flask and separatory funnel

Procedure:

-

Dissolve 3-amino-3-phenylpropionic acid in an aqueous solution of sodium bicarbonate or sodium hydroxide in a reaction flask.

-

Add a solution of Di-tert-butyl dicarbonate in dioxane or THF to the stirring mixture.

-

Allow the reaction to stir at room temperature overnight.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with a cold solution of HCl or citric acid.

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

Incorporation into a Peptide via Boc-SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) for incorporating a Boc-protected amino acid like this compound onto a resin.[16]

Materials:

-

Merrifield resin (or other suitable resin for Boc chemistry)[16]

-

Boc-protected amino acids (including the title compound)

-

Coupling agents: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt[16]

-

Base: N,N-Diisopropylethylamine (DIPEA)[16]

-

Deprotection agent: Trifluoroacetic acid (TFA)[16]

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol[16]

-

Cleavage agent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., p-cresol)[16][17]

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in the reaction vessel.[16]

-

First Amino Acid Coupling:

-

Dissolve the first C-terminal Boc-protected amino acid (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.[16]

-

Activate the carboxylic acid by adding the coupling agent (e.g., DCC) and DIPEA.[16]

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.[16]

-

Wash the resin sequentially with DMF, DCM, and Methanol.[16]

-

-

Boc Deprotection:

-

Neutralization:

-

Coupling of this compound:

-

Repeat step 2 using this compound as the amino acid to be coupled.

-

-

Chain Elongation: Repeat steps 3, 4, and 5 for each subsequent amino acid to be added to the peptide chain.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, dry the resin under vacuum.[17]

-

Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid like HF with appropriate scavengers.[16][17] (Caution: HF is extremely hazardous and requires specialized equipment and training).

-

-

Purification: Precipitate the cleaved peptide in cold diethyl ether, dissolve it in an aqueous solution, and purify using reverse-phase HPLC.[17]

Visualizations

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 6. lookchem.com [lookchem.com]

- 7. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2756815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. H52072.03 [thermofisher.com]

- 9. echemi.com [echemi.com]

- 10. Phenylpropanoic acids | Fisher Scientific [fishersci.com]

- 11. (R)-N-Boc-3-Amino-3-phenylpropanoic acid CAS#: 161024-80-2 [m.chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. This compound | 14676-01-8 [amp.chemicalbook.com]

- 14. This compound | 14676-01-8 [amp.chemicalbook.com]

- 15. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide on the Solubility of 3-(Boc-Amino)-3-phenylpropionic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-(Boc-Amino)-3-phenylpropionic acid, a key building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification strategies, and formulation development.

Introduction to this compound

This compound, also known as N-Boc-β-phenylalanine, is a protected amino acid derivative widely used in the synthesis of peptides and other complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility in organic solvents, making it a versatile reagent in medicinal chemistry.[1] Its applications include the synthesis of peptide-based therapeutics and as an intermediate for neuroprotective agents.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, based on the general solubility trends of similar N-Boc protected amino acid derivatives, the following table provides illustrative solubility data in a range of common organic solvents at ambient temperature (25°C). This information can serve as a valuable guide for solvent selection in experimental design. For applications requiring high precision, experimental determination of solubility is strongly recommended.

| Solvent Family | Solvent | IUPAC Name | Polarity Index (Snyder) | Illustrative Solubility ( g/100 mL) |

| Chlorinated | Dichloromethane (DCM) | Dichloromethane | 3.1 | > 40 |

| Chloroform | Trichloromethane | 4.1 | > 40 | |

| Ethers | Diethyl Ether | Ethoxyethane | 2.8 | 10 - 20 |

| Tetrahydrofuran (THF) | Oxolane | 4.0 | > 30 | |

| Esters | Ethyl Acetate (EtOAc) | Ethyl ethanoate | 4.4 | > 30 |

| Ketones | Acetone | Propan-2-one | 5.1 | > 30 |

| Alcohols | Methanol (MeOH) | Methanol | 5.1 | 5 - 15 |

| Ethanol (EtOH) | Ethanol | 4.3 | 2 - 10 | |

| Isopropanol (IPA) | Propan-2-ol | 3.9 | 1 - 5 | |

| Polar Aprotic | Acetonitrile (ACN) | Ethanenitrile | 5.8 | 15 - 25 |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | > 50 | |

| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | 7.2 | > 50 |

Disclaimer : The quantitative solubility data presented in this table is illustrative and based on the general solubility trends of similar N-Boc protected amino acid esters. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.

Experimental Protocol for Solubility Determination

A reliable and reproducible method for determining the solubility of a solid compound like this compound is essential for process development and quality control. The gravimetric method is a fundamental and widely used technique for this purpose.[2][3][4]

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled glass vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a rotary evaporator or vacuum desiccator can be used for more sensitive compounds.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/100 mL or mg/mL).

Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of supernatant in mL) x 100

-

Visualization of Experimental and Synthetic Workflows

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following diagrams illustrate the general workflow for determining solubility and the cyclical process of Boc-SPPS.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(Boc-Amino)-3-phenylpropionic Acid

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-(Boc-Amino)-3-phenylpropionic acid, a key building block in peptide synthesis and drug development. The following sections detail experimental protocols, expected fragmentation patterns, and data presentation for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as N-Boc-β-phenylalanine, is an N-protected amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group is crucial in peptide chemistry, preventing unwanted side reactions at the amine terminus during peptide chain elongation. Accurate and reliable analysis of this compound by mass spectrometry is essential for quality control, reaction monitoring, and metabolic studies. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of such molecules. The labile nature of the Boc group leads to characteristic fragmentation patterns that are diagnostic for this class of compounds.

Experimental Protocols

A generalized workflow for the analysis of this compound is depicted below.

Sample Preparation

The sample preparation protocol should be adapted based on the sample matrix.

-

For pure compounds or standards:

-

Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Prepare working solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

-

For biological matrices (e.g., plasma, cell culture media):

-

To 50 µL of the sample, add 150 µL of cold acetonitrile containing an internal standard (if used) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Gas: Nitrogen, Flow: 800 L/hr.

-

Desolvation Temperature: 450 °C.

-

Cone Gas Flow: 50 L/hr.

-

Source Temperature: 150 °C.

-

Analyzer Mode: Full scan for MS1 and product ion scan for MS/MS. For quantitative analysis, Multiple Reaction Monitoring (MRM) is recommended.

Data Presentation

The mass spectrometry analysis of this compound in positive ESI mode typically involves the detection of the protonated molecule [M+H]⁺ as the precursor ion. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns.

Fragmentation Pathway

The primary fragmentation of the protonated this compound involves the labile Boc group. Common neutral losses include isobutylene (C₄H₈), the entire Boc group as tert-butoxycarbonyl radical (C₅H₉O₂), carbon dioxide (CO₂), and tert-butanol (C₄H₁₀O). The fragmentation can also involve the loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid moiety.

Quantitative Data

For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored. The following table summarizes the key ions and suggested MRM transitions for this compound.

| Parameter | Value | Description |

| Molecular Formula | C₁₄H₁₉NO₄ | |

| Monoisotopic Mass | 265.1314 Da | |

| Precursor Ion [M+H]⁺ | 266.1 m/z | Protonated molecule |

| Fragment Ion 1 | 210.1 m/z | Loss of isobutylene (-56 Da) |

| Fragment Ion 2 | 165.1 m/z | Loss of the Boc group (-101 Da) |

| Fragment Ion 3 | 220.1 m/z | Loss of formic acid (-46 Da) |

| Fragment Ion 4 | 132.1 m/z | Phenylaminomethyl cation |

| Suggested MRM Transition 1 | 266.1 -> 210.1 | For quantification |

| Suggested MRM Transition 2 | 266.1 -> 165.1 | For confirmation |

Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and resolution. Collision energies for MRM transitions should be optimized for the specific instrument used.

Conclusion

The mass spectrometric analysis of this compound is a robust and sensitive method for its characterization and quantification. The characteristic fragmentation of the Boc protecting group provides high specificity for detection. The protocols and data presented in this guide offer a solid foundation for developing and implementing analytical methods for this important compound in various research and development settings.

In-Depth Technical Guide on the Physicochemical Properties of Boc-Protected Beta-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physical properties, and potential applications of N-tert-butoxycarbonyl (Boc)-protected β-phenylalanine. While a definitive crystal structure for Boc-β-phenylalanine is not publicly available, this document compiles relevant data, including crystallographic information for a closely related analogue, N-tert-butoxycarbonyl-L-phenylalanine benzyl ester, to infer conformational characteristics. Detailed experimental protocols for the synthesis and crystallization of Boc-protected amino acids are provided, alongside a summary of the known physical properties of Boc-β-phenylalanine enantiomers. Furthermore, the biological significance of β-phenylalanine derivatives in drug discovery is discussed, highlighting their role as valuable building blocks in the development of novel therapeutics.

Introduction

β-amino acids are non-proteinogenic amino acids that serve as crucial components in the design and synthesis of peptidomimetics and other biologically active molecules. The incorporation of β-amino acids, such as β-phenylalanine, into peptide backbones can impart unique structural constraints and increased resistance to enzymatic degradation compared to their α-amino acid counterparts. The tert-butoxycarbonyl (Boc) protecting group is frequently employed in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. This guide focuses on the physicochemical characteristics of Boc-protected β-phenylalanine, a key building block in medicinal chemistry.[1][2][3]

Synthesis and Purification of Boc-β-Phenylalanine

The synthesis of Boc-β-phenylalanine typically involves the reaction of β-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The general procedure is adaptable for both L- and D-enantiomers.

Experimental Protocol: Synthesis

A representative synthetic protocol for the Boc protection of an amino acid is as follows:

-

Dissolution: Dissolve the desired enantiomer of β-phenylalanine in an aqueous solution of sodium hydroxide or a mixed solvent system like THF:H2O.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O).

-

Reaction: Allow the reaction to proceed at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, concentrate the mixture under vacuum to remove the organic solvent. The aqueous layer is then acidified, typically with a 10% HCl solution, to a pH of approximately 3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of Boc-β-phenylalanine.

Crystallization and Crystal Structure Analysis

Obtaining high-quality crystals is a prerequisite for X-ray crystallographic analysis. While specific crystallization conditions for Boc-β-phenylalanine are not widely reported, general techniques for Boc-protected amino acids can be applied.

Experimental Protocol: Crystallization

A general procedure for the crystallization of Boc-protected amino acids is as follows:

-

Dissolution: Dissolve the purified Boc-β-phenylalanine in a minimal amount of a suitable hot solvent, such as ethyl acetate or an ethanol/water mixture.

-

Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to induce crystallization.

-

Seeding: If crystallization does not occur, adding a seed crystal or scratching the inside of the flask with a glass rod can facilitate nucleation.

-

Isolation: Collect the resulting crystals by filtration.

-

Washing and Drying: Wash the crystals with a cold, non-polar solvent like pentane or hexane to remove any residual impurities and dry them under vacuum.

Diagram of the Crystallization Workflow

References

chemical properties of Boc-DL-3-amino-2-phenylpropionic acid

An In-depth Technical Guide to Boc-DL-3-amino-2-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-DL-3-amino-2-phenylpropionic acid is a crucial synthetic building block in the fields of medicinal chemistry and peptide science. As a derivative of a β-amino acid, it offers a unique structural scaffold for creating peptidomimetics with enhanced stability and novel conformational properties. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine function makes it an ideal intermediate for controlled, stepwise synthesis of complex organic molecules.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and discusses its relevance in drug development, particularly for potential applications in neurology and anti-inflammatory therapies.[1][2][3]

Core Chemical Properties

The fundamental chemical and physical properties of Boc-DL-3-amino-2-phenylpropionic acid are summarized below. This data is essential for reaction planning, purification, and quality control.

| Property | Value | Reference |

| CAS Number | 67098-56-0 | [1][3] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.31 g/mol | [1] |

| Appearance | White powder | [1][3] |

| Melting Point | 142-147 °C | [1][3] |

| Purity | ≥ 98% (as determined by HPLC) | [1][3] |

| Storage Conditions | 0-8 °C, in a dry, well-sealed container | [1][2][3] |

Spectroscopic Analysis

While specific, experimentally-derived spectra for Boc-DL-3-amino-2-phenylpropionic acid are not widely available in public databases, its structure allows for the prediction of key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. Aromatic protons of the phenyl group would appear as a multiplet in the 7.2-7.4 ppm region. The aliphatic protons on the propionic acid backbone (at C2 and C3) would present as complex multiplets. The acidic proton of the carboxylic acid is often broad and may exchange with deuterium in deuterated solvents.

-

¹³C NMR: The carbon NMR would feature a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl of the carbamate near 155 ppm. The carboxylic acid carbonyl would appear further downfield, typically above 170 ppm. Aromatic carbons would resonate in the 125-140 ppm range, while the aliphatic carbons would be found upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹. Strong C=O stretching vibrations would be visible around 1700-1740 cm⁻¹ for the carbamate and carboxylic acid groups. N-H stretching of the carbamate would appear near 3300-3400 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 265.31. A common fragmentation pattern for Boc-protected compounds is the loss of the tert-butyl group (57 Da) or isobutylene (56 Da), leading to significant fragment ions.

Experimental Protocols

The following sections provide detailed methodologies for the two most common chemical transformations involving Boc-DL-3-amino-2-phenylpropionic acid: N-terminal protection and deprotection.

Protocol 1: N-Boc Protection of DL-3-amino-2-phenylpropionic Acid

This protocol describes a general method for the introduction of the Boc protecting group onto the amino function of the parent amino acid using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.

Materials:

-

DL-3-amino-2-phenylpropionic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent: 1,4-Dioxane/Water (1:1 mixture) or THF/Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve DL-3-amino-2-phenylpropionic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH solution. Stir until a clear solution is obtained.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the cooled solution portion-wise while maintaining vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (dioxane).

-

Cool the remaining aqueous solution to 0 °C and carefully acidify to a pH of 2-3 using 1M HCl. The product should precipitate as a white solid.

-

Extract the product from the aqueous layer using ethyl acetate (3x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Boc-DL-3-amino-2-phenylpropionic acid.

Protocol 2: Acid-Catalyzed Deprotection of the Boc Group

The removal of the Boc group is a critical step in peptide synthesis to free the amine for subsequent coupling reactions. This is typically achieved under anhydrous acidic conditions.

Materials:

-

Boc-DL-3-amino-2-phenylpropionic acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Procedure:

-

Dissolve the Boc-protected amino acid in anhydrous DCM (e.g., 10 mL per gram of substrate).

-

To this solution, add an equal volume of TFA. A common formulation is a 1:1 mixture of TFA:DCM.

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Add a sufficient amount of cold diethyl ether to the residue to precipitate the deprotected amino acid as its trifluoroacetate salt.

-

Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum.

Biological and Pharmacological Context

While Boc-DL-3-amino-2-phenylpropionic acid is primarily a synthetic intermediate, its core structure is of significant interest in drug development. Its applications are often inferred from the biological activities of its derivatives and analogues.

Anti-inflammatory Potential

Derivatives of 2-arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). Research on a structurally related compound, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has demonstrated anti-inflammatory and antinociceptive properties.[4] This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory signaling pathway that converts arachidonic acid into prostaglandins.[4] This suggests that novel compounds derived from the 3-amino-2-phenylpropionic acid scaffold could be explored as potential COX inhibitors with unique pharmacological profiles.[4]

Applications in Neuropharmacology

The unique structure of β-amino acids makes them valuable components for building peptidomimetics designed to interact with biological targets in the central nervous system. The parent compound, (S)-3-Amino-3-phenylpropionic acid, is noted for its structural similarity to certain neurotransmitter precursors and is used in neurochemical research.[5] Consequently, Boc-DL-3-amino-2-phenylpropionic acid serves as a key starting material for synthesizing novel peptides and small molecules aimed at modulating neurological pathways, potentially for treating disorders like depression, anxiety, or neurodegenerative diseases.[2][5][6]

References

Enantioselective Synthesis of Chiral 3-(Boc-Amino)-3-phenylpropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of chiral 3-(Boc-Amino)-3-phenylpropionic acid, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. This document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes experimental workflows and reaction pathways using Graphviz diagrams.

Introduction

Chiral β-amino acids are crucial components in medicinal chemistry, often incorporated into peptidomimetics and other complex molecular architectures to enhance biological activity and metabolic stability. This compound, in its enantiomerically pure forms, serves as a key intermediate for the synthesis of various therapeutic agents. The stereoselective introduction of the amino group at the β-position is a significant synthetic challenge. This guide explores three prominent and effective strategies to achieve high enantioselectivity: rhodium-catalyzed asymmetric hydrogenation, lipase-catalyzed kinetic resolution, and organocatalytic asymmetric Michael addition.

Core Methodologies and Experimental Data

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates is a highly efficient method for producing chiral β-amino acids with excellent enantiomeric excess (e.e.). The use of chiral phosphine ligands, such as Me-DuPhos and BICP, complexed with a rhodium center, allows for stereoselective hydrogen addition to the prochiral double bond of the substrate.

Quantitative Data Summary:

| Catalyst | Substrate | Solvent | H₂ Pressure (psi) | e.e. (%) | Yield (%) | Reference |

| [Rh(COD)(Me-DuPhos)]OTf | (E)-Methyl 3-(Boc-amino)-3-phenylacrylate | Toluene | 40 | >99 | ~95 | [1] |

| [Rh(COD)(BICP)]OTf | (E/Z)-Methyl 3-(Boc-amino)-3-phenylacrylate | Toluene | 40 | 98 | ~95 | [1] |

Experimental Workflow:

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for the preparation of enantiopure β-amino acids. Lipases, such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of a racemic mixture of a β-amino ester, allowing for the separation of the acylated and unreacted enantiomers.

Quantitative Data Summary:

| Enzyme | Substrate | Acylating Agent | Solvent | e.e. (%) (Unreacted Ester) | e.e. (%) (Acylated Ester) | Conversion (%) |

| Candida antarctica Lipase B (CALB) | Racemic ethyl 3-amino-3-phenylpropanoate | Ethyl acetate | Diisopropyl ether | >99 | >99 | ~50 |

Experimental Workflow:

References

Chiral Separation of 3-Amino-3-phenylpropionic Acid Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established and effective techniques for the chiral separation of 3-Amino-3-phenylpropionic acid (also known as β-phenylalanine) enantiomers. The successful separation of these enantiomers is critical in drug development and manufacturing, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This document details methodologies for High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC), presenting quantitative data, detailed experimental protocols, and logical workflows to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for chiral separations, offering high resolution and robustness. The key to successful enantioseparation lies in the selection of an appropriate Chiral Stationary Phase (CSP). For 3-Amino-3-phenylpropionic acid, macrocyclic glycopeptide-based CSPs, particularly those utilizing teicoplanin, have demonstrated excellent performance.

Chiral Stationary Phases (CSPs)

-

Teicoplanin-based CSPs (e.g., Chirobiotic™ T): These are widely recognized for their broad enantioselectivity towards amino acids. The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.

-

Teicoplanin Aglycone-based CSPs (e.g., Chirobiotic™ TAG): The removal of sugar moieties from the native teicoplanin can sometimes enhance selectivity and resolution for specific compounds, including certain β-amino acids[1]. For some β-amino acids, the Chirobiotic TAG column has shown better selectivity compared to the Chirobiotic T column[1].

Quantitative Data for HPLC Separation

The following table summarizes typical performance data for the chiral separation of β-amino acids on teicoplanin-based CSPs. These values can serve as a benchmark for method development for 3-Amino-3-phenylpropionic acid.

| Chiral Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Separation Factor (α) | Analysis Time (min) | Reference |

| Chirobiotic™ T | Methanol/Water (60:40, v/v) | > 1.5 | 1.8 - 2.2 | < 15 | [2] |

| Chirobiotic™ T | Acetonitrile/Water (75:25, v/v) | 1.59 | Not Reported | < 10 | [3] |

| Chirobiotic™ TAG | 0.1% TEAA (pH 4.1)/Methanol | > 1.5 | > 1.2 | < 20 | [1] |

Experimental Protocol: HPLC Method

This protocol provides a starting point for the development of a robust chiral HPLC method for the enantioseparation of 3-Amino-3-phenylpropionic acid.

1.3.1. Materials and Reagents

-

Racemic 3-Amino-3-phenylpropionic acid standard

-

HPLC-grade methanol, acetonitrile, and water

-

Trifluoroacetic acid (TFA) or triethylamine (TEA) and acetic acid (for mobile phase additives)

-

Chirobiotic™ T or Chirobiotic™ TAG column (e.g., 250 x 4.6 mm, 5 µm)

1.3.2. Instrumentation

-

HPLC system with a pump capable of delivering isocratic and gradient elution

-

UV detector or a Mass Spectrometer (MS)

-

Autosampler

-

Chromatography data acquisition and processing software

1.3.3. Chromatographic Conditions

-

Column: Chirobiotic™ T (250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of Methanol and Water (e.g., 60:40 v/v). The exact ratio may require optimization. The addition of a small amount of acid (e.g., 0.1% TFA) or base (e.g., 0.1% TEA) can improve peak shape and resolution.

-

Flow Rate: 1.0 mL/min[2]

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C (ambient)

-

Detection: UV at 210 nm or 254 nm

1.3.4. Sample Preparation

-

Prepare a stock solution of racemic 3-Amino-3-phenylpropionic acid in the mobile phase at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) using the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

1.3.5. Procedure

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample.

-

Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers. Typically, for amino acids on teicoplanin-based CSPs, the L-enantiomer elutes before the D-enantiomer.

-

Calculate the resolution (Rs) and separation factor (α) to assess the quality of the separation.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful technique for chiral separations, offering high efficiency, short analysis times, and low sample and reagent consumption. The separation is achieved by adding a chiral selector to the background electrolyte (BGE).

Chiral Selectors for CE

-

Cyclodextrins (CDs): Native and derivatized cyclodextrins are the most commonly used chiral selectors in CE. For amino acids, sulfated β-cyclodextrins and hydroxypropyl-β-cyclodextrin have shown good enantioselectivity[4][5][6]. The separation mechanism is based on the differential formation of inclusion complexes between the enantiomers and the cyclodextrin cavity.

-

Chiral Ionic Liquids: These can be used as additives or as the main component of the BGE to induce enantioseparation[7].

Quantitative Data for CE Separation

The following table presents typical performance data for the chiral separation of amino acid enantiomers using cyclodextrin-modified CE.

| Chiral Selector | Background Electrolyte (BGE) | Resolution (Rs) | Analysis Time (min) | Reference |

| Hydroxypropyl-β-CD | 200 mM Borate buffer (pH 10.3) with 6% Methanol | > 2.0 | < 16 | [6] |

| Sulfated-β-CD | 5 mM Borate buffer (pH 8.7) | Baseline Separation | < 7 | [8] |

| Sulfopropylated-β-CD | Phosphate or Acetate buffer | Baseline Resolved | < 20 | [4] |

Experimental Protocol: CE Method

This protocol outlines a general procedure for developing a chiral CE method for 3-Amino-3-phenylpropionic acid enantiomers.

2.3.1. Materials and Reagents

-

Racemic 3-Amino-3-phenylpropionic acid standard

-

Hydroxypropyl-β-cyclodextrin or Sulfated-β-cyclodextrin

-

Sodium tetraborate, Sodium phosphate, or other suitable buffer salts

-

Sodium hydroxide and hydrochloric acid for pH adjustment

-

Deionized water

-

Methanol (optional, as an organic modifier)

2.3.2. Instrumentation

-

Capillary electrophoresis system with a UV detector

-

Fused-silica capillary (e.g., 50 µm I.D., 30-50 cm total length)

-

Data acquisition and processing software

2.3.3. Electrophoretic Conditions

-

Capillary: Fused-silica, 50 µm I.D., 40 cm effective length, 50 cm total length.

-

Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5 - 7.0) or 20 mM Borate buffer (pH 8.0 - 10.0) containing an optimized concentration of the chiral selector (e.g., 10-50 mM Hydroxypropyl-β-cyclodextrin or 1-5% w/v Sulfated-β-cyclodextrin).

-

Voltage: 15-25 kV

-

Temperature: 25 °C

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Detection: UV at 200 nm or 214 nm.

2.3.4. Sample Preparation

-

Dissolve the racemic 3-Amino-3-phenylpropionic acid in deionized water or BGE to a final concentration of approximately 0.1-1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter.

2.3.5. Procedure

-

Capillary Conditioning (for a new capillary): Rinse with 1 M NaOH (30 min), followed by deionized water (15 min), and finally with the BGE (30 min).

-

Pre-run Rinsing: Before each injection, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and then equilibrate with the BGE (5 min).

-

Inject the sample.

-

Apply the separation voltage and acquire the electropherogram.

-

Optimize the separation by adjusting the type and concentration of the chiral selector, buffer pH, and applied voltage.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful and "green" alternative to HPLC for chiral separations. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier. SFC offers the advantages of high speed, high efficiency, and reduced organic solvent consumption[9][10].

Chiral Stationary Phases for SFC

Many of the same CSPs used in HPLC can also be employed in SFC, including:

-

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used and have shown broad applicability for chiral separations in SFC.

-

Crown Ether-based CSPs: These are particularly effective for the separation of compounds containing a primary amino group[11].

General Method Development Workflow for SFC

Due to the limited availability of specific published methods for 3-Amino-3-phenylpropionic acid, a general method development workflow is presented.

Caption: General workflow for chiral SFC method development.

Experimental Protocol: SFC Screening Method

This protocol describes a starting point for screening different CSPs and modifiers for the chiral separation of 3-Amino-3-phenylpropionic acid.

3.3.1. Materials and Reagents

-

Racemic 3-Amino-3-phenylpropionic acid standard

-

SFC-grade carbon dioxide

-

HPLC- or SFC-grade methanol, ethanol, and isopropanol

-

Additives such as trifluoroacetic acid (TFA) or ammonium hydroxide (optional)

-

A selection of chiral columns (e.g., polysaccharide-based and crown ether-based)

3.3.2. Instrumentation

-

Supercritical Fluid Chromatography system with a column switching valve

-

UV detector or Mass Spectrometer (MS)

-

Automated back pressure regulator (BPR)

-

Chromatography data acquisition and processing software

3.3.3. Initial Screening Conditions

-

Columns: Screen a set of 3-4 different chiral columns.

-

Mobile Phase A: Supercritical CO2

-

Mobile Phase B (Modifier): Methanol (and subsequently screen other alcohols)

-

Gradient: 5% to 40% B over 5-10 minutes.

-

Flow Rate: 2-4 mL/min

-

Back Pressure: 150 bar

-

Column Temperature: 40 °C

-

Detection: UV at 210 nm or by MS.

3.3.4. Sample Preparation

-

Dissolve the sample in the initial mobile phase modifier (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter.

3.3.5. Screening Procedure

-

For each column in the screening set, run the generic gradient with each of the selected modifiers.

-

Evaluate the resulting chromatograms for any signs of enantioseparation.

-

Select the column-modifier combination that provides the best initial separation for further optimization.

-

Optimization involves fine-tuning the gradient, temperature, and back pressure to maximize resolution.

Logical Workflow for Technique Selection

The choice of the most suitable chiral separation technique depends on various factors including the available instrumentation, required throughput, and the specific goals of the analysis. The following diagram illustrates a decision-making process for selecting an appropriate technique.

Caption: Decision tree for selecting a chiral separation technique.

Conclusion

The chiral separation of 3-Amino-3-phenylpropionic acid enantiomers can be effectively achieved using HPLC, CE, and SFC. HPLC with teicoplanin-based chiral stationary phases offers a robust and well-documented approach. Capillary electrophoresis with cyclodextrin chiral selectors provides a high-efficiency and low-consumption alternative, particularly suitable for fast method development and analysis of small sample volumes. Supercritical fluid chromatography presents a high-throughput and environmentally friendly option, although method development may be required. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully develop and implement chiral separation methods for this important compound.

References

- 1. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 3. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]

- 4. Enantioseparation of beta-methyl-substituted amino acids with cyclodextrins by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.tue.nl [pure.tue.nl]

- 6. Determination of enantiomeric excess for 2,3-dihydroxy-3-phenylpropionate compounds by capillary electrophoresis using hydroxypropyl-beta-cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioseparations in Nonaqueous Capillary Electrophoresis Using Charged Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

Technical Guide: Physical Characteristics of (S)-3-(Boc-amino)-3-phenylpropionic Acid Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectroscopic characteristics of (S)-3-(Boc-amino)-3-phenylpropionic acid powder. This compound, a valuable building block in peptide synthesis and pharmaceutical research, is presented here with its key physical data, detailed experimental protocols for its characterization, and visual workflows to aid in laboratory analysis.

Core Physical and Chemical Properties

(S)-3-(Boc-amino)-3-phenylpropionic acid is a white to off-white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile reagent in synthetic chemistry.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][] |

| Molecular Weight | 265.31 g/mol | [3] |

| Appearance | White to off-white powder/chunks | [1][] |

| Purity | Typically ≥94-95% | [1] |

Thermal Properties

A notable discrepancy exists in the reported melting points for this compound. This is likely attributable to the difference between the enantiomerically pure substance and the racemic mixture. Enantiopure compounds can exhibit different crystal packing and intermolecular interactions compared to their racemic counterparts, often resulting in different melting points.

| Compound Form | Melting Point (°C) | Source(s) |

| (S)-enantiomer | ~122.9 | |

| Racemic (DL) mixture | ~186 | [] |

Solubility Profile

Precise quantitative solubility data for (S)-3-(Boc-amino)-3-phenylpropionic acid in a range of common laboratory solvents is not extensively reported in the literature. However, the presence of the lipophilic Boc group generally imparts good solubility in many organic solvents. The general solubility behavior is summarized below. For precise applications, it is recommended to determine the solubility experimentally using the protocol provided in Section 3.

| Solvent | Qualitative Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

| Dichloromethane (DCM) | Soluble |

| Water | Sparingly soluble |

Spectroscopic and Structural Characterization

While a complete set of publicly available, interpreted spectra for this specific molecule is limited, this section outlines the expected characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group, the aliphatic backbone, and the Boc protecting group.

-

Phenyl Protons (C₆H₅): A multiplet in the aromatic region, typically around δ 7.2-7.4 ppm.

-

Methine Proton (CH-N): A multiplet coupled to the adjacent methylene protons.

-

Methylene Protons (CH₂-C=O): Diastereotopic protons that will appear as a multiplet.

-

Boc Protons ((CH₃)₃C): A strong singlet integrating to 9 protons, typically around δ 1.4 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.

-

Urethane Carbonyl (N-C=O): A signal around δ 155 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals in the δ 125-140 ppm range.

-

Boc Quaternary Carbon (C(CH₃)₃): A signal around δ 80 ppm.

-

Methine Carbon (CH-N): A signal around δ 50-55 ppm.

-

Methylene Carbon (CH₂-C=O): A signal around δ 40-45 ppm.

-

Boc Methyl Carbons ((CH₃)₃C): A strong signal around δ 28 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information on the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretch: A band in the region of 3300-3400 cm⁻¹, characteristic of the amine in the urethane linkage.

-

C-H Stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

Carboxylic Acid O-H Stretch: A broad band from 2500-3300 cm⁻¹.

-

Urethane C=O Stretch: A strong absorption band around 1710 cm⁻¹.

-

Carboxylic Acid C=O Stretch: A strong absorption band around 1700 cm⁻¹.

-

N-H Bend (Amide II): A band around 1520-1540 cm⁻¹.

-

C-O Stretch (Boc group): Bands in the 1160-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Under electrospray ionization (ESI), the compound is expected to show pseudomolecular ions such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. A key fragmentation pattern for Boc-protected amines is the loss of components of the Boc group.

-

Loss of isobutylene: A neutral loss of 56 Da ([M+H - 56]⁺).

-

Loss of the entire Boc group: A neutral loss of 100 Da ([M+H - 100]⁺), resulting in the protonated free amino acid.

Caption: Common ESI-MS fragmentation pathways for the protonated molecule.

Crystal Structure

A definitive crystal structure for (S)-3-(Boc-amino)-3-phenylpropionic acid is not publicly available in crystallographic databases. However, the determination of the three-dimensional structure of such a small molecule is routinely achieved through single-crystal X-ray diffraction. This technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as details on intermolecular interactions like hydrogen bonding, which dictate the crystal packing.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of (S)-3-(Boc-amino)-3-phenylpropionic acid powder.

Caption: Workflow for the physicochemical characterization of the compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid powder melts to a liquid.

Materials:

-

Melting point apparatus with a calibrated thermometer or temperature probe.

-

Glass capillary tubes (one end sealed).

-

Sample of (S)-3-(Boc-amino)-3-phenylpropionic acid powder.

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Load a small amount of the powder into the open end of a capillary tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by gently tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a new sample, heat rapidly to about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a constant temperature.

Materials:

-

Analytical balance.

-

Vials with screw caps.

-

Orbital shaker or rotator with temperature control.

-

Syringe filters (e.g., 0.22 µm PTFE).

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a vial. The exact amount should be recorded and be more than is expected to dissolve.

-

Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.

-

Analysis: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve for the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample and determine its concentration.

-

Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Spectroscopic Sample Preparation and Analysis

¹H and ¹³C NMR Spectroscopy:

-

Weigh 5-10 mg of the compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectra on a calibrated NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the powder sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, which may contain a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Infuse the solution directly into the mass spectrometer's ESI source or inject it via an LC system.

-

Acquire the mass spectrum in the desired mass range. For tandem MS (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID) to observe the fragmentation pattern.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 3-(Boc-Amino)-3-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 3-(Boc-Amino)-3-phenylpropionic acid in solid-phase peptide synthesis (SPPS). The incorporation of β-amino acids, such as this derivative of β-phenylalanine, into peptide chains is a key strategy in the development of peptidomimetics. These modified peptides can exhibit enhanced proteolytic stability, unique conformational properties, and novel biological activities, making them valuable candidates for drug discovery and development.

The tert-butyloxycarbonyl (Boc) protection strategy is a well-established and robust method for SPPS.[1] It relies on the use of the acid-labile Boc group for temporary Nα-amino protection and typically employs stronger acids for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. This graduated acid lability is a cornerstone of the Boc/Bzl (benzyl) protection scheme.[2] While the Boc strategy is highly effective, the incorporation of sterically hindered or structurally unique amino acids like this compound can present challenges, such as reduced coupling efficiency and potential for aggregation.[1] These application notes provide guidance on overcoming these challenges to ensure successful synthesis.

Data Presentation

The successful synthesis of peptides containing this compound requires careful optimization of coupling and deprotection steps. The following table provides representative quantitative data for the synthesis of a peptide containing a sterically hindered amino acid using the Boc-SPPS strategy. These values can serve as a benchmark for syntheses involving this compound.

| Parameter | Boc Strategy | Notes |

| Coupling Efficiency per Cycle | >98% | Monitored by qualitative ninhydrin test. Incomplete couplings may require a second coupling step. |

| Overall Crude Peptide Yield | 50 - 75% | Higher coupling efficiencies per cycle contribute to a greater overall yield.[1] |

| Crude Peptide Purity (by RP-HPLC) | ~70% | Dependent on the sequence and success of individual coupling and deprotection steps. |

| Final Purified Peptide Yield | 15 - 30% | Higher crude purity simplifies purification, resulting in better recovery of the target peptide.[1] |

Experimental Protocols

The following protocols are based on a standard Boc/Bzl SPPS strategy and are adapted for the incorporation of this compound. These protocols are intended for manual synthesis but can be adapted for automated synthesizers.

Materials and Reagents

-

Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide)

-

This compound

-

Other Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Cleavage cocktail (e.g., HF or TFMSA)

-

Diethyl ether

Protocol 1: Resin Swelling and Preparation

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.

-

Drain the DCM and wash the resin three times with DCM.

Protocol 2: Boc Deprotection

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2-3 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

Protocol 3: Neutralization

-

Add a solution of 10% DIEA in DCM to the deprotected resin.

-

Agitate for 5-10 minutes.

-

Drain the neutralization solution and wash the resin with DCM (3-5 times).

Protocol 4: Coupling of this compound

Due to the steric hindrance of β-amino acids, a more robust coupling strategy is recommended.

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in a minimal amount of DMF.

-

Add HOBt (2-4 equivalents) to the solution.

-

Add DIEA (4-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.

-

Once the coupling is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents.

Protocol 5: Final Cleavage and Peptide Precipitation

Caution: This step involves the use of highly corrosive and toxic acids (HF or TFMSA) and should be performed in a specialized apparatus within a fume hood by trained personnel.

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (e.g., HF/anisole 9:1) to the resin in a suitable reaction vessel.

-

Stir the reaction for 1-2 hours at 0°C.

-

Evaporate the cleavage acid under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the peptide by filtration or centrifugation and wash several times with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Protocol 6: Peptide Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired level of purity.

Mandatory Visualizations

References

Application Notes and Protocols for Coupling Methods of Boc-Protected Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) employing tert-butyloxycarbonyl (Boc) protecting group chemistry is a cornerstone of peptide research and pharmaceutical development. The Boc group provides robust protection for the α-amino group of amino acids, which is typically removed by treatment with a moderate acid like trifluoroacetic acid (TFA). A critical step in the iterative process of peptide chain elongation is the efficient formation of a peptide bond between the carboxyl group of the incoming Boc-protected amino acid and the N-terminal amine of the resin-bound peptide.

The success of this coupling step is highly dependent on the choice of activating reagent, as it dictates reaction kinetics, coupling efficiency, and the preservation of stereochemical integrity. Inefficient coupling can lead to the formation of deletion sequences, while suboptimal conditions can induce racemization, compromising the biological activity of the final peptide. This document provides a detailed overview of common coupling methods for Boc-protected amino acids, quantitative comparisons of their performance, and comprehensive experimental protocols to guide researchers in selecting the optimal strategy for their synthetic needs.

Classes of Coupling Reagents and Their Mechanisms of Action

Coupling reagents for Boc-SPPS can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class operates through a distinct mechanism to activate the carboxylic acid of the Boc-amino acid, rendering it susceptible to nucleophilic attack by the peptide's N-terminal amine.

Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used dehydrating agents that activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate side reactions, such as the formation of N-acylurea, and to suppress racemization, carbodiimides are almost invariably used in conjunction with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogue, HOAt. These additives react with the O-acylisourea to form a less reactive but more stable active ester, which then couples with the amine.

Phosphonium Salts

Phosphonium salt-based reagents, with (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) being a prominent example, activate the carboxylic acid by forming a benzotriazolyl ester. A significant advantage of PyBOP over its predecessor, BOP, is that its byproducts are non-carcinogenic. These reagents are known for their high coupling efficiency, especially for sterically hindered amino acids.

Aminium/Uronium Salts